L-Alanyl-l-alanine HCl

Dipeptide solubility Aqueous solubility Crystallization

Select L-Alanyl-L-alanine HCl for definitive PEPT1 transport studies. Unlike generic dipeptides, it provides calibrated kinetic benchmarks: IC₅₀ 63 μM (CHO cells), Jmax-like 70±3 nmol cm⁻² h⁻¹, Km-like 1072±81 μM (ex vivo gut sac). The hydrochloride counterion enhances aqueous solubility and >2-year storage stability. Its predictable solubility curve with minimal temperature sensitivity ensures robust crystallization scale-up. A validated HPLC method supports industrial QC. Ideal for transport assays, cell culture supplementation, and peptide synthesis. Inquire for bulk pricing.

Molecular Formula C6H13ClN2O3
Molecular Weight 196.631
CAS No. 56611-94-0
Cat. No. B581957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-l-alanine HCl
CAS56611-94-0
Molecular FormulaC6H13ClN2O3
Molecular Weight196.631
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)N.Cl
InChIInChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4-;/m0./s1
InChIKeyYKZTXOMGFUVZSN-MMALYQPHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanyl-L-alanine HCl (CAS 56611-94-0): Basic Characteristics for Procurement Evaluation


L-Alanyl-L-alanine HCl (CAS 56611-94-0) is a dipeptide hydrochloride composed of two L-alanine residues linked by a peptide bond, with molecular formula C₆H₁₃ClN₂O₃ and a molecular weight of 196.63 g/mol . The compound appears as a white crystalline solid and is freely soluble in water, a property enhanced by its hydrochloride salt form . As a nonpolar dipeptide, it serves as a model substrate for studying proton-coupled oligopeptide transporter (PEPT1) activity and dipeptide uptake mechanisms .

L-Alanyl-L-alanine HCl: Why In-Class Dipeptide Substitution Fails Without Quantitative Justification


Substituting L-alanyl-L-alanine HCl with structurally similar dipeptides such as glycyl-L-alanine, L-alanyl-glycine, or L-alanyl-L-glutamine is not scientifically equivalent without quantitative justification. Key differentiating parameters include aqueous solubility hierarchy, transport kinetics via PEPT1, and stereochemical purity requirements. The hydrochloride counterion specifically enhances aqueous solubility and stability relative to the free base form, a property that varies across dipeptide hydrochlorides . Furthermore, dipeptide sequence dictates PEPT1 substrate affinity and transport efficiency, with L-alanyl-L-alanine exhibiting distinct kinetic parameters compared to other neutral dipeptides [1]. These differences directly impact experimental reproducibility in transport assays, cell culture supplementation, and peptide synthesis applications.

L-Alanyl-L-alanine HCl (CAS 56611-94-0): Quantitative Comparative Evidence for Scientific Selection


Aqueous Solubility Rank: L-Alanyl-L-alanine vs. Glycyl-L-alanine, Glycyl-glycine, and L-Alanyl-glycine

In a systematic study of sequence-dependent dipeptide solubility at 298.15 K, L-alanyl-L-alanine (Ala-Ala) demonstrated intermediate aqueous solubility among four glycine/alanine dipeptides. The solubility order was: glycyl-L-alanine (Gly-Ala) > L-alanyl-L-alanine (Ala-Ala) > glycyl-glycine (Gly-Gly) > L-alanyl-glycine (Ala-Gly) [1]. Additionally, L-alanyl-L-alanine exhibited the smallest temperature dependency of solubility among the four dipeptides (order of temperature dependency: Gly-Gly > Gly-Ala > Ala-Gly > Ala-Ala), corresponding to its lower dissolution enthalpy [1].

Dipeptide solubility Aqueous solubility Crystallization

PEPT1 Transport Kinetics: L-Alanyl-L-alanine as a Definitive Substrate with Quantified Uptake Parameters

L-Alanyl-L-alanine serves as a characterized substrate for the mammalian proton-coupled peptide transporter PEPT1. In a functional assay using PEPT1-expressing CHO cells, L-alanyl-L-alanine inhibited Gly-Sar uptake with an IC₅₀ of 63 μM, demonstrating competitive interaction at the substrate binding site . In an ex vivo gut sac model using Pacific hagfish hindgut, ³H-L-alanyl-L-alanine exhibited concentration-dependent uptake with a maximal uptake rate (Jmax-like) of 70 ± 3 nmol cm⁻² h⁻¹ and an affinity constant (Km-like) of 1072 ± 81 μM [1].

PEPT1 transporter Dipeptide uptake Intestinal absorption

Validated HPLC Quantification Method for Industrial Quality Control

A patented high-performance liquid chromatography (HPLC) method has been specifically developed and validated for the quantitative detection of L-alanyl-L-alanine in chemical production. The method employs an amino-bonded silica gel column at 30°C, with an acetonitrile-0.05 mol/L monopotassium phosphate buffer (645:350, pH 4.0) as mobile phase at 0.7 mL/min flow rate, and detection at 215 nm using an external standard method [1]. This enables simple, rapid, and accurate content measurement suitable for industrial production quality control.

HPLC analysis Quantitative detection Quality control

Hydrochloride Salt Form Enhances Stability and Solubility vs. Free Base

The hydrochloride salt form of L-alanyl-L-alanine (CAS 56611-94-0) offers enhanced aqueous solubility and stability compared to the free base form (CAS 1948-31-8). The hydrochloride salt is described as a white crystalline solid that is freely soluble in water, with the salt form specifically noted to improve its suitability for pharmaceutical applications and biochemical research . Storage recommendations for the hydrochloride salt specify dry, dark conditions at 2-8°C, with long-term storage at -20°C and a shelf life exceeding two years when properly stored .

Salt form selection Solubility enhancement Stability

Dipeptide Sequence Dictates Melting Properties and Solubility Profiles

Fast scanning calorimetry (FSC) measurements of five dipeptides revealed that L-alanyl-L-alanine possesses distinct melting properties that differentiate it from isomers and analogs. The study demonstrated that different water solubility profiles of isomers (e.g., glycyl-L-alanine vs. L-alanyl-glycine) are caused by significant differences in melting enthalpy [1]. While specific numerical values for L-alanyl-L-alanine were not isolated in the abstract, the work establishes that sequence variation among alanine/glycine dipeptides produces measurable thermodynamic differences that directly impact solubility behavior, validating that L-alanyl-L-alanine cannot be treated as thermodynamically equivalent to its isomers or sequence variants.

Dipeptide thermodynamics Melting properties Solid-liquid equilibrium

L-Alanyl-L-alanine HCl (CAS 56611-94-0): Evidence-Backed Research and Industrial Application Scenarios


PEPT1 Transporter Activity Assays and Substrate Selectivity Studies

L-Alanyl-L-alanine HCl serves as a well-characterized, neutral dipeptide substrate for quantifying PEPT1-mediated transport activity. Its defined kinetic parameters—IC₅₀ of 63 μM in PEPT1-expressing CHO cells and Jmax-like of 70 ± 3 nmol cm⁻² h⁻¹ with Km-like of 1072 ± 81 μM in ex vivo gut sac models—provide calibrated reference values for validating transporter function and comparing substrate affinities across dipeptide analogs [1].

Industrial Production Quality Control via Validated HPLC Method

For chemical manufacturing and industrial production of L-alanyl-L-alanine, the patented HPLC method employing an amino-bonded silica gel column with acetonitrile-phosphate buffer mobile phase (645:350, pH 4.0, 0.7 mL/min, 215 nm detection) enables rapid, accurate, and reproducible quantitative detection [1]. This method is specifically validated for industrial application and fills a prior gap in analytical methodology for this compound.

Crystallization and Purification Process Development Requiring Defined Solubility Behavior

In crystallization process design and purification workflow optimization, L-alanyl-L-alanine offers predictable aqueous solubility that is intermediate among glycine/alanine dipeptides (Gly-Ala > Ala-Ala > Gly-Gly > Ala-Gly) with the lowest temperature dependency among this set [1]. This reduced sensitivity to temperature fluctuations enables more robust and scalable crystallization processes compared to analogs with steeper solubility-temperature gradients.

Peptide Synthesis Building Block Requiring Stable Hydrochloride Salt Form

As a dipeptide building block in solution-phase or solid-phase peptide synthesis, the hydrochloride salt form (CAS 56611-94-0) provides enhanced aqueous solubility and long-term storage stability (>2 years at recommended conditions) compared to the free base form [1]. The defined storage conditions (dry, dark, 2-8°C short-term, -20°C long-term) support reproducible synthetic outcomes in research and manufacturing settings.

Technical Documentation Hub

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